Magnesium lactate dihydrate is a compound formed from magnesium and lactic acid, represented by the chemical formula and a molecular weight of approximately 238.5 g/mol. It is classified as a magnesium salt of lactic acid and is primarily used in food and pharmaceutical applications due to its high bioavailability and neutral taste. Magnesium lactate dihydrate is recognized for its role as a mineral supplement, particularly in fortified foods and beverages, contributing to dietary magnesium intake.
Magnesium lactate dihydrate is produced through the complete neutralization of lactic acid with a high-purity magnesium source, followed by crystallization. This process ensures that the resulting compound is suitable for various applications, including nutritional supplements and food fortification .
This compound falls under the category of organic salts, specifically as a magnesium salt of an organic acid (lactic acid). It is classified according to its solubility, stability, and functionality in food products and pharmaceuticals.
The synthesis of magnesium lactate dihydrate can be achieved through several methods:
The synthesis typically requires precise control over pH (between 9 and 12) to ensure optimal conditions for both the formation of magnesium lactate and the subsequent crystallization process .
Magnesium lactate dihydrate consists of two lactate ions coordinated to a single magnesium ion, along with two water molecules. The structural arrangement allows for hydrogen bonding between water molecules and the lactate ions, influencing its solubility and stability.
Magnesium lactate dihydrate can participate in various chemical reactions:
The reactions involving magnesium lactate are influenced by factors such as temperature, pH, and concentration of reactants, which must be carefully controlled during synthesis and application.
Magnesium lactate dihydrate acts as a bioavailable source of magnesium when ingested. Upon dissolution in bodily fluids, it dissociates into magnesium ions and lactate ions. The magnesium ions play crucial roles in numerous physiological processes, including:
Research indicates that the absorption efficiency of magnesium from organic salts like magnesium lactate is superior compared to inorganic sources .
These properties make magnesium lactate dihydrate suitable for use in food products where solubility and taste are critical.
Magnesium lactate dihydrate has diverse applications across various fields:
Magnesium lactate dihydrate (C₆H₁₀MgO₆·2H₂O) crystallizes as a coordination complex where the magnesium ion adopts octahedral geometry. This structure involves two lactate anions acting as bidentate ligands through their carboxylate and α-hydroxyl oxygen atoms, with the remaining coordination sites occupied by water molecules. The dihydrate form exhibits a layered crystalline lattice stabilized by hydrogen bonding between coordinated water molecules and carboxylate groups, creating a rigid three-dimensional network [1] [5].
Synchrotron X-ray powder diffraction analyses reveal characteristic peaks at 2θ = 12.1°, 24.3°, and 30.7°, corresponding to (200), (211), and (220) crystallographic planes, respectively. These patterns confirm high phase purity when synthesized under controlled conditions. The crystal morphology typically displays platy habits dominated by {200} faces, as predicted by Bravais-Friedel-Donnay-Harker theory [5]. Density Functional Theory (DFT) optimizations of atomic positions show excellent agreement with experimental data (RMSD = 0.043 Å for non-hydrogen atoms), validating the structural model [5].
Table 1: Crystallographic Parameters of Magnesium Lactate Dihydrate
Parameter | Value | Method |
---|---|---|
Crystal System | Monoclinic | XRD Rietveld refinement |
Space Group | P2₁/c | DFT optimization |
Coordination | Octahedral MgO₆ | X-ray fluorescence spectroscopy |
Hydrogen Bonding | O-H···O (2.65-2.82 Å) | DFT calculation |
Unit Cell Volume | 785.4 ų | Synchrotron XRD |
Fermentation Route: Sustainable production utilizes lactic acid bacteria (Lactobacillus paracasei, L. plantarum) in diluted tomato juice or MRS media supplemented with glucose. This biological route achieves lactate concentrations up to 107 g/L, with subsequent neutralization using hydrated magnesium carbonate hydroxide (HMC, Mg₅(CO₃)₄(OH)₂·4H₂O). The HMC slurry (1:3 w/w in water) is added intermittently to maintain pH 5.0-7.0, yielding magnesium lactate with 95.9% recovery after crystallization [1].
Chemical Synthesis: Traditional methods involve stoichiometric neutralization of purified lactic acid with magnesium bases (Mg(OH)₂, MgO, or MgCO₃). A patent-published purification process employs electrodialysis to separate magnesium lactate from fermentation broth, followed by vacuum crystallization at 60°C. This method eliminates the need for acidification-reneutralization steps, reducing waste generation [3].
In Situ Product Removal (ISPR): Advanced fermentation integrates crystallization directly into bioreactors. Below 25°C, magnesium lactate spontaneously crystallizes due to reduced solubility (77.6 mg/mL at 20°C), enabling continuous product extraction. This method reduces water usage by 40% and raw material consumption by 41-43% compared to batch processes while maintaining yield [7].
Table 2: Comparison of Production Methods
Method | Yield | Key Advantage | Limitation |
---|---|---|---|
Tomato Juice Fermentation | 95.9% | Agricultural byproduct valorization | Substrate inhibition |
Chemical Neutralization | >98% | High purity | High waste generation |
ISPR Crystallization | 88% | Continuous operation | Temperature sensitivity |
Solubility: Magnesium lactate dihydrate exhibits inverse solubility-temperature dependence. Solubility decreases from 125 g/L at 50°C to 77.6 g/L at 20°C in aqueous systems, facilitating low-temperature crystallization. It is insoluble in ethanol, enabling alcohol washing for purification [1] [7] [8].
Thermal Stability: Dehydration occurs at 105-120°C, forming anhydrous magnesium lactate, with decomposition commencing at 210°C. The dihydrate maintains crystalline integrity at room temperature for >24 months when stored below 40% relative humidity [1] [4].
Hydration Behavior: The two water molecules exhibit distinct thermal release profiles. Coordinated water (bound to Mg²⁺) dissociates at 118°C, while hydrogen-bonded lattice water releases at 105°C, as confirmed by thermogravimetric analysis [5].
Solution Properties: Aqueous solutions exhibit near-neutral pH dependent on concentration:
FTIR Spectroscopy: Characteristic bands include:
X-ray Diffraction: Reference patterns (PDF #00-054-1826) show diagnostic peaks at d-spacings 7.30 Å (100% intensity), 4.12 Å (85%), and 3.65 Å (78%). Quantitative phase analysis via Rietveld refinement requires a 4th-order spherical harmonic model to correct preferred orientation effects [5].
Chromatography: Reverse-phase HPLC with UV detection (220 nm) separates magnesium lactate from fermentation byproducts using a YMC-Triart C18 column (150 × 3.0 mm) with 20 mM H₃PO₄ mobile phase. Retention time is 4.7 ± 0.2 minutes under isocratic conditions [1] [7].
Elemental Analysis: Wavelength-Dispersive X-ray Fluorescence (WD-XRF) quantifies magnesium content (theoretical: 12.01%) with detection limits of 0.1 wt%. Calcium is a critical impurity monitor (<0.5% w/w), as it co-crystallizes during production [1].
Table 3: Analytical Signatures of Magnesium Lactate Dihydrate
Technique | Key Identifier | Conditions |
---|---|---|
FTIR | 1580/1450 cm⁻¹ (split carboxylate) | KBr pellet |
XRD | 7.30 Å d-spacing (100% intensity) | Cu-Kα radiation |
HPLC-UV | tR = 4.7 min | C18 column, 20 mM H₃PO₄ |
XRF | Mg Kα at 1.254 keV | Fused glass method |
Compounds Mentioned:
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